molecular formula C14H12N2O2 B12941093 1-Amino-2-methoxyacridin-9(10H)-one CAS No. 89974-91-4

1-Amino-2-methoxyacridin-9(10H)-one

Cat. No.: B12941093
CAS No.: 89974-91-4
M. Wt: 240.26 g/mol
InChI Key: KLNIKVXCLHKDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-2-methoxyacridin-9(10H)-one is a chemical compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential anticancer agents and DNA intercalators. This compound, with its unique structure, holds promise for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-methoxyacridin-9(10H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Material: The synthesis often begins with a substituted aniline.

    Cyclization: The aniline derivative undergoes cyclization to form the acridine core.

    Functional Group Modification: Introduction of the amino and methoxy groups through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-methoxyacridin-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones.

    Reduction: Reduction of the acridine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield acridone derivatives, while substitution reactions could introduce various functional groups onto the acridine core.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a fluorescent probe or DNA intercalator.

    Medicine: Potential anticancer or antimicrobial agent.

    Industry: Use in the synthesis of dyes or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-2-methoxyacridin-9(10H)-one would depend on its specific application:

    DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.

    Enzyme Inhibition: It could inhibit specific enzymes, affecting cellular pathways.

    Fluorescence: The compound might exhibit fluorescence, making it useful as a probe in biological studies.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known DNA intercalator and fluorescent dye.

    Acriflavine: Used as an antiseptic and in biological staining.

    9-Aminoacridine: Known for its antimicrobial properties.

Uniqueness

1-Amino-2-methoxyacridin-9(10H)-one is unique due to its specific functional groups, which might confer distinct chemical and biological properties compared to other acridine derivatives.

Properties

CAS No.

89974-91-4

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

1-amino-2-methoxy-10H-acridin-9-one

InChI

InChI=1S/C14H12N2O2/c1-18-11-7-6-10-12(13(11)15)14(17)8-4-2-3-5-9(8)16-10/h2-7H,15H2,1H3,(H,16,17)

InChI Key

KLNIKVXCLHKDDL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC3=CC=CC=C3C2=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.